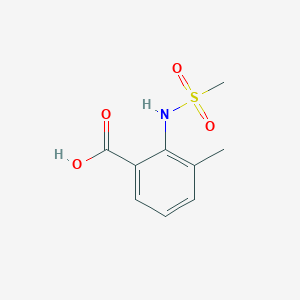

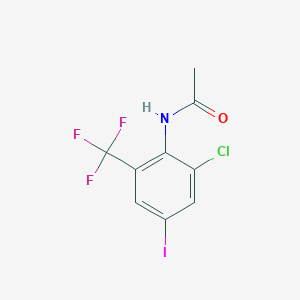

![molecular formula C7H7IN2 B3043877 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 945600-09-9](/img/structure/B3043877.png)

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Overview

Description

“4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a heterocyclic compound with the molecular weight of 282.51 . It is also known as this compound hydrochloride .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo[2,3-b]pyridine scaffold .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that pyrrolo[2,3-b]pyridine derivatives have been used in the development of potent HNE inhibitors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.51 . The compound is solid in form .

Scientific Research Applications

Functionalization in Agrochemicals and Functional Materials

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has been functionalized for use in developing agrochemicals and functional materials. The introduction of amino groups onto 7-azaindole has led to the formation of multidentate agents and podant-type compounds, useful in these fields. Some derivatives have shown high fungicidal activity, highlighting their potential in agricultural applications (Minakata et al., 1992).

Novel Synthesis Approaches

Innovative synthesis methods for derivatives of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine have been developed. These include a three-component approach from various compounds, providing a novel route for creating derivatives with potential applications in chemical research (Vilches-Herrera et al., 2013).

Syntheses and Electrophilic Reactions

Research has explored different synthesis routes for 1H-pyrrolo[2,3-b]pyridines, and their reactivity with various electrophiles. This has led to a better understanding of their chemical behavior and potential applications in synthesizing new compounds (Herbert & Wibberley, 1969).

Palladium-Catalyzed Heteroannulation

Palladium-catalyzed heteroannulation has been used to synthesize 2,3-disubstituted pyrrolo[2,3-b]pyridines, leading to the development of compounds with potential applications in material science and pharmaceutical research (Park et al., 1998).

Iodocyclization in Synthesis

Iodocyclization has been employed as a strategy in synthesizing furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. This method demonstrates the compound's versatility in forming complex chemical structures (Aillaud et al., 2006).

Exploration of Bioisosteres

The pyrrolo[2,3-b]pyridine core structure, as a bioisostere of quinolones, has been synthesized and evaluated for its biological activity. This research has implications for drug development and understanding molecular interactions in biological systems (Guo et al., 2015).

Applications in Medicinal Chemistry

1H-Pyrrolo[2,3-b]pyridines have been studied for their potential in medicinal chemistry, especially as c-Met inhibitors. This research is crucial for developing new therapeutic agents and understanding the molecular basis of disease (Liu et al., 2016).

Safety and Hazards

Future Directions

The future directions for “4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” and similar compounds could involve further exploration of their potential as inhibitors, given their demonstrated effectiveness in certain studies . More research is needed to fully understand their potential applications and mechanisms of action.

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to a reduction in tumor growth and progression .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name |

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSFKEUROBLIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=CC(=C21)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid](/img/structure/B3043795.png)

![(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3043799.png)

![(Z)-2-benzamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3043804.png)

![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)

![3-{2-Amino-1-[(4-fluoro-3-methylphenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043810.png)

![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)